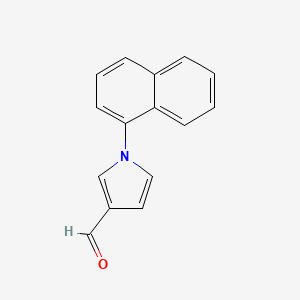

Methanone, 1-naphthalenyl-1H-pyrrol-3-yl-

Description

Significance of Pyrrole-Based Scaffolds in Synthetic Chemistry and Bioactive Molecule Design

The pyrrole (B145914) ring is a five-membered aromatic heterocycle that constitutes the core of numerous naturally occurring and synthetic molecules with a broad spectrum of biological activities. nih.govnih.govnih.gov This structural motif is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov The utility of the pyrrole scaffold lies in its ability to engage in various chemical transformations, allowing for the introduction of diverse functional groups at different positions on the ring. This versatility enables the fine-tuning of the steric and electronic properties of the resulting molecules, which is crucial for optimizing their interaction with biological targets.

Pyrrole and its derivatives are integral components of many pharmaceuticals, agrochemicals, and materials. nih.gov Their presence in vital biological molecules like heme, chlorophyll, and vitamin B12 underscores their fundamental role in biological systems. In drug design, the pyrrole nucleus is often used to construct molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

Overview of Naphthalenyl-1H-pyrrol-3-yl-methanone's Role as a Synthetic Precursor and Lead Compound

Naphthalenyl-1H-pyrrol-3-yl-methanone serves as a crucial intermediate in the synthesis of more elaborate chemical structures. Its core structure can be modified in several ways, such as by substitution on the pyrrole nitrogen or the naphthalene (B1677914) ring, to generate a library of derivatives with diverse properties.

A plausible and common method for the synthesis of this compound involves the Friedel-Crafts acylation of a protected pyrrole, such as N-p-toluenesulfonylpyrrole, with 1-naphthaloyl chloride. This reaction typically yields a mixture of the 2- and 3-acylated products, with the 3-acylpyrrole often being the major product under specific conditions. Subsequent removal of the protecting group, for instance, the tosyl group, would then yield the target compound, Methanone (B1245722), 1-naphthalenyl-1H-pyrrol-3-yl-.

As a lead compound, the naphthalenyl-pyrrol-3-yl-methanone scaffold has been identified as a key pharmacophore in the design of molecules targeting various biological systems. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The combination of the bulky, lipophilic naphthalene group and the hydrogen-bonding capable pyrrole ring provides a foundation for designing molecules that can interact with specific receptor binding sites.

For instance, derivatives of this scaffold have been investigated for their potential as cannabinoid receptor modulators. The general structure is also found as a key intermediate in the synthesis of more complex pharmaceutical agents, such as the potassium-competitive acid blocker Vonoprazan, which is used to treat acid-related disorders. google.comgoogle.com This highlights the importance of naphthalenyl-1H-pyrrol-3-yl-methanone as a foundational building block in the development of new therapeutics. Furthermore, related naphthalen-1-yl-methanone derivatives have been synthesized and evaluated for their anti-hyperglycemic activity. nih.gov

Below is a table summarizing the basic chemical data for the parent compound:

| Property | Value |

| IUPAC Name | (1-Naphthalenyl)(1H-pyrrol-3-yl)methanone |

| CAS Number | 162934-76-1 |

| Molecular Formula | C₁₅H₁₁NO |

| Molecular Weight | 221.26 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C15H11NO |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

1-naphthalen-1-ylpyrrole-3-carbaldehyde |

InChI |

InChI=1S/C15H11NO/c17-11-12-8-9-16(10-12)15-7-3-5-13-4-1-2-6-14(13)15/h1-11H |

InChI Key |

LFHHDLXMJJAOJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C=CC(=C3)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Naphthalenyl 1h Pyrrol 3 Yl Methanone Systems

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is inherently electron-rich and typically undergoes electrophilic substitution with high reactivity. onlineorganicchemistrytutor.comwikipedia.org Generally, electrophilic attack is favored at the C2 (α) position due to the superior stabilization of the resulting cationic intermediate through resonance, which involves three resonance structures. onlineorganicchemistrytutor.comwikipedia.orgstackexchange.com Attack at the C3 (β) position leads to a less stable intermediate with only two resonance structures. onlineorganicchemistrytutor.comwikipedia.orgstackexchange.com

However, the presence of a deactivating acyl group at the C3 position in Methanone (B1245722), 1-naphthalenyl-1H-pyrrol-3-yl- alters this typical reactivity pattern. The electron-withdrawing nature of the carbonyl group reduces the electron density of the pyrrole ring, making it less susceptible to electrophilic attack than unsubstituted pyrrole. This deactivation also influences the site of substitution. While the C2 and C5 positions remain the most likely sites for electrophilic attack, the specific regiochemical outcome can be influenced by the reaction conditions and the nature of the electrophile. libretexts.org

Nucleophilic substitution reactions on the pyrrole ring are less common due to its electron-rich character. youtube.comyoutube.comlibretexts.org Such reactions typically necessitate the presence of activating groups or specific reaction conditions. For instance, nucleophilic attack can be facilitated by prior oxidation of the pyrrole ring. The general mechanism involves the attack of a nucleophile on an electrophilic carbon center, leading to the displacement of a leaving group. youtube.comyoutube.comlibretexts.org In the context of 3-aroylpyrroles, the carbonyl carbon itself can act as an electrophilic site for nucleophilic attack. youtube.comyoutube.comyoutube.com

Table 1: Regioselectivity in Electrophilic Substitution of Pyrrole Derivatives

| Substituent at C3 | Electrophile | Major Product(s) | Reference |

| H | General (E+) | 2-Substituted pyrrole | onlineorganicchemistrytutor.com |

| Acyl (e.g., Naphthoyl) | General (E+) | 2- and/or 5-Substituted pyrrole (deactivated) | libretexts.org |

Oxidative and Reductive Transformations of Pyrrole Scaffolds

The pyrrole ring in naphthalenyl-1H-pyrrol-3-yl-methanone systems can undergo both oxidative and reductive transformations, which can either preserve or modify the aromatic core.

Oxidative Transformations: The oxidation of pyrroles can lead to a variety of products, including the dearomatization of the heterocyclic ring to form highly functionalized molecules. nih.gov While often considered unpredictable, controlled oxidation can yield specific products like pyrrolidinones. nih.gov The presence of the 3-aroyl group can influence the outcome of such oxidations.

Reductive Transformations: The carbonyl group of the naphthalenyl-methanone substituent is susceptible to reduction. lscollege.ac.inwikipedia.orgsavemyexams.comstackexchange.com Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. savemyexams.comstackexchange.com The choice of reducing agent is crucial, as stronger agents like LiAlH₄ can also reduce other functional groups that might be present in the molecule, whereas NaBH₄ is generally selective for aldehydes and ketones over esters. stackexchange.com Another method for the reduction of acylpyrroles to the corresponding alkylpyrroles is the use of zinc-hydrochloric acid, which has been shown to be a neat, fast, and high-yielding alternative to methods like diborane (B8814927) reduction. tandfonline.com

Table 2: Reduction of 3-Acylpyrroles

| Starting Material | Reagent | Product | Yield | Reference |

| 3-Acetyl-2,4-dimethylpyrrole | Zn/HCl | 3-Ethyl-2,4-dimethylpyrrole | >90% | tandfonline.com |

| Pyrrole ketones | Zn/HCl | Alkyl pyrroles | >90% | tandfonline.com |

| General Ketone | NaBH₄ | Secondary Alcohol | Varies | savemyexams.com |

| General Ketone | LiAlH₄ | Secondary Alcohol | Varies | savemyexams.com |

Annulation, Ring-Contraction, and Ring-Expansion Approaches in Pyrrole Chemistry

The pyrrole scaffold of naphthalenyl-1H-pyrrol-3-yl-methanone can serve as a building block for the construction of more complex fused heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the pyrrole core. Various strategies, often involving multicomponent reactions or metal-catalyzed processes, can be employed to synthesize fused pyrroles like pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones from appropriately substituted pyrrole precursors. beilstein-journals.orgnih.govresearchgate.netscilit.com For instance, the intramolecular cyclization of N-alkyne-substituted pyrrole esters can lead to the formation of fused systems. beilstein-journals.org

Ring-contraction and ring-expansion reactions represent another avenue for the structural modification of the pyrrole ring, although such transformations are less commonly reported for 3-acylpyrroles. These reactions would involve the rearrangement of the five-membered ring to either a smaller or a larger ring system.

Carbon-Heteroatom and Carbon-Halogen Bond Transformations

The formation of new carbon-heteroatom (C-N, C-O, C-S) and carbon-halogen (C-Cl, C-Br, C-I) bonds on the pyrrole ring of naphthalenyl-1H-pyrrol-3-yl-methanone provides a powerful tool for the synthesis of a diverse range of derivatives.

Carbon-Heteroatom Bond Formation: Cross-coupling reactions, particularly those catalyzed by transition metals like palladium and copper, are widely used for the formation of C-N and C-O bonds. wikipedia.orgmit.eduorganic-chemistry.orgyoutube.com For instance, the Buchwald-Hartwig amination allows for the coupling of amines with aryl halides or triflates, a reaction that could be applied to a halogenated derivative of the title compound. youtube.com Copper-catalyzed C-N cross-coupling reactions of aryl halides with N-heterocycles like pyrrole are also well-established. nih.gov

Carbon-Halogen Bond Formation: Halogenation of the pyrrole ring can be achieved using various halogenating agents. libretexts.orglibretexts.org The reaction typically proceeds via an electrophilic substitution mechanism. libretexts.orgyoutube.comyoutube.com The regioselectivity of halogenation on the 3-aroylpyrrole system would be influenced by the deactivating effect of the acyl group, likely directing the halogen to the C5 or C2 position. Under acidic conditions, halogenation of ketones can be controlled to achieve mono-halogenation at the α-carbon. youtube.com

Table 3: Examples of Carbon-Heteroatom Bond Forming Reactions on Pyrrole Systems

| Reaction Type | Catalyst/Reagent | Bond Formed | General Substrates | Reference |

| Buchwald-Hartwig Amination | Palladium catalyst | C-N | Aryl halide/triflate, Amine | youtube.com |

| Ullmann Condensation | Copper catalyst | C-N, C-O, C-S | Aryl halide, Nucleophile | organic-chemistry.org |

| Electrophilic Halogenation | Halogenating agent (e.g., Br₂) | C-X (X=Cl, Br, I) | Aromatic ring | libretexts.orglibretexts.org |

Advanced Spectroscopic and Structural Elucidation Techniques for Naphthalenyl 1h Pyrrol 3 Yl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete picture of the proton and carbon environments can be assembled.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 1-naphthalenyl-1H-pyrrol-3-yl-methanone is expected to display distinct signals corresponding to the protons of the naphthalene (B1677914) and pyrrole (B145914) ring systems. The naphthalene moiety will present a complex series of signals in the aromatic region, typically between δ 7.4 and 8.5 ppm. rsc.org The seven naphthalenyl protons will exhibit splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons. The proton at the C8 position is often shifted significantly downfield due to its peri-interaction with the carbonyl group.

The pyrrole ring protons are anticipated to appear in a separate region of the spectrum. The N-H proton is expected to be a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The three C-H pyrrole protons (at positions 2, 4, and 5) would likely appear as multiplets between δ 6.0 and 7.5 ppm. The specific chemical shifts and coupling constants are diagnostic of their relative positions on the ring and to the acyl substituent. amazonaws.com

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrrole N-H | 8.0 - 9.5 | br s (broad singlet) |

| Naphthalenyl-H | 7.4 - 8.5 | m (multiplet) |

| Pyrrole C2-H, C5-H | 6.8 - 7.5 | m (multiplet) |

Note: This table is predictive and based on data from analogous compounds.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For 1-naphthalenyl-1H-pyrrol-3-yl-methanone, a total of 15 signals are expected: one for the carbonyl carbon, ten for the naphthalene carbons, and four for the pyrrole carbons.

The carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield, typically in the range of δ 190-195 ppm. amazonaws.com The ten carbons of the naphthalene ring will resonate in the aromatic region (δ 120-140 ppm). The four pyrrole carbons are also expected in the aromatic region but may have distinct shifts that differentiate them from the naphthalenyl carbons. amazonaws.com

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 195 |

| Naphthalenyl C-quaternary | 130 - 140 |

| Naphthalenyl C-H | 120 - 130 |

Note: This table is predictive and based on data from analogous compounds.

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). medkoo.com It would reveal correlations between adjacent protons within the naphthalene ring system and among the protons on the pyrrole ring, confirming their relative positions. wikipedia.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H correlation). cymitquimica.com This allows for the definitive assignment of which proton is attached to which carbon in both the naphthalene and pyrrole rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over longer ranges (typically two or three bonds). thegoodscentscompany.com Crucially, it would show a correlation between the protons on the naphthalene ring (especially those close to the carbonyl group) and the carbonyl carbon itself. Furthermore, it would show correlations between the pyrrole protons (at positions 2 and 4) and the carbonyl carbon, definitively linking the naphthoyl group to the C3 position of the pyrrole ring. thegoodscentscompany.com

Mass Spectrometry (MS) for Molecular and Fragment Ion Characterization

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, structural details about its constituent parts.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In EI-MS, the molecule is ionized, forming a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For Methanone (B1245722), 1-naphthalenyl-1H-pyrrol-3-yl- (formula C₁₅H₁₁NO), the molecular ion peak would be expected at m/z 221. axios-research.comchemnet.com

Under electron impact, the molecular ion fragments in a predictable manner. The most likely fragmentation pathway involves cleavage of the bond between the carbonyl carbon and the naphthalene or pyrrole ring. This would lead to two primary, highly stable fragment ions:

The Naphthoyl cation ([C₁₀H₇CO]⁺): Expected at m/z 155.

The Naphthalenyl cation ([C₁₀H₇]⁺): Expected at m/z 127, arising from the loss of a neutral carbon monoxide (CO) molecule from the naphthoyl cation. This fragmentation is observed in the closely related compound JWH-030. nih.gov

High Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). amazonaws.com This precision allows for the unambiguous determination of a molecule's elemental formula. For Methanone, 1-naphthalenyl-1H-pyrrol-3-yl-, the theoretical exact mass can be calculated from its molecular formula, C₁₅H₁₁NO. An HRMS measurement confirming this exact mass would provide definitive proof of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Table of Compound Names

| Compound Name |

|---|

| Methanone, 1-naphthalenyl-1H-pyrrol-3-yl- |

| Naphthalen-1-yl-(1-pentylpyrrol-3-yl)methanone (JWH-030) |

| (4-Methoxyphenyl)(5-methyl-2-phenyl-1H-pyrrol-3-yl)methanone |

| (5-Methyl-2-phenyl-1H-pyrrol-3-yl)(phenyl)methanone |

| Naphthalen-2-yl(phenyl)methanone |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For Methanone, 1-naphthalenyl-1H-pyrrol-3-yl-, key absorptions would be expected to confirm the presence of the pyrrole ring, the carbonyl group, and the naphthalene system.

A hypothetical IR spectrum of this compound would display characteristic peaks that can be assigned to specific bond vibrations. The most prominent of these would be the carbonyl (C=O) stretching vibration, which is typically a strong, sharp band in the region of 1630-1680 cm⁻¹. The exact position of this band can provide clues about the electronic environment of the carbonyl group. The N-H stretching vibration of the pyrrole ring would be expected as a moderate to sharp band around 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic naphthalene and pyrrole rings would appear in the region of 3000-3100 cm⁻¹. Furthermore, C=C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region, while C-H bending vibrations would produce signals in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1630-1680 |

| Pyrrole (N-H) | Stretching | 3200-3500 |

| Aromatic C-H (Naphthalene, Pyrrole) | Stretching | 3000-3100 |

| Aromatic C=C (Naphthalene, Pyrrole) | Stretching | 1400-1600 |

| C-N (Pyrrole) | Stretching | 1300-1400 |

| Aromatic C-H | Bending (Out-of-plane) | 690-900 |

This table represents expected values based on known data for similar functional groups and is not based on experimental data for the specific compound.

Structure Activity Relationship Sar Studies of Naphthalenyl 1h Pyrrol 3 Yl Methanone Derivatives

Design Principles for Naphthoylpyrrole Ligands

The design of naphthoylpyrrole ligands emerged from extensive research on related cannabimimetic compounds, primarily the aminoalkylindoles. nih.gov A key design principle was the identification of a pharmacophore that could mimic the interaction of classical cannabinoids, like Δ⁹-tetrahydrocannabinol (Δ⁹-THC), with cannabinoid receptors. Early models suggested that the 3-aroyl substituent of these heterocyclic compounds could mimic the cyclohexene ring of Δ⁹-THC, while the N-substituent on the heterocyclic ring might engage in lipophilic interactions within the same receptor region as the C3-alkyl chain of traditional cannabinoids. escholarship.org

Following the development of numerous cannabimimetic indoles, researchers hypothesized that the indole nucleus was not an absolute requirement for activity and that other heterocycles could serve as a suitable scaffold. nih.govingentaconnect.com This led to the synthesis and evaluation of a series of naphthoylpyrroles. nih.gov A central hypothesis guiding the design of these ligands is that their interaction with the CB1 receptor is primarily mediated by aromatic stacking, a departure from the binding modes of classical cannabinoids. nih.govnih.gov This principle suggests that the naphthalene (B1677914) and pyrrole (B145914) aromatic systems engage in π-π stacking interactions with aromatic amino acid residues within the receptor's binding pocket. nih.gov The goal, therefore, has been to design molecules that optimize these aromatic interactions while satisfying other steric and electronic requirements of the receptor. nih.gov

Modifications at Pyrrole Ring Positions (N1, C3, C4, C5) and Naphthalene Moiety

Systematic modification of the naphthoylpyrrole scaffold has been crucial for elucidating the SAR of this chemical class. The affinity of these derivatives for CB1 and CB2 receptors is highly sensitive to substitutions at various positions on both the pyrrole and naphthalene rings.

N1 Position (Pyrrole Nitrogen): The substituent on the pyrrole nitrogen (N1) plays a vital role in determining receptor affinity. For 3-(1-naphthoyl)pyrroles, the length of the N-alkyl chain is a critical factor. Short alkyl chains, such as methyl to propyl, result in a significant loss of affinity for the CB1 receptor. escholarship.org Affinity improves as the chain length increases, with an N-pentyl group often being optimal or providing reasonable affinity. escholarship.orgnih.gov This is consistent with findings in the related naphthoylindole series, where a nitrogen substituent of four to six carbons generally provides the best affinity for the CB1 receptor. ingentaconnect.com Interestingly, shortening the alkyl chain from pentyl to propyl in some pyrrole series can decrease CB1 affinity more than CB2 affinity, leading to a modest increase in CB2 selectivity. escholarship.org The N-alkyl chain can also be replaced by other groups, such as a p-chlorobenzyl group, which can yield compounds that retain affinity, indicating that this region of the receptor can accommodate substituents with different steric and electronic properties. escholarship.org

C3 Position (Pyrrole Ring): The 3-(1-naphthoyl) group is a cornerstone of high-affinity binding. Replacing the naphthoyl moiety with a simpler benzoyl group has been shown to be detrimental to affinity, which aligns with observations from the indole series where monocyclic aroyl groups are less active. escholarship.org This underscores the importance of the extended aromatic system of the naphthalene ring for optimal receptor interaction.

C2, C4, and C5 Positions (Pyrrole Ring): Modifications at other positions on the pyrrole ring also significantly impact activity. For instance, in a series of 1-alkyl-4-(1-naphthoyl)pyrroles, the introduction of a 2-aryl group was explored. Several compounds in this series, such as the 1-pentyl-2-phenyl-4-(1-naphthoyl)pyrrole, demonstrated high CB1 receptor affinities, often in the nanomolar range. nih.gov The introduction of a 4,5-tetramethylene bridge to create a tetrahydroindole structure has been shown to have an unfavorable effect on binding. escholarship.org

Naphthalene Moiety: Substitutions on the naphthalene ring can fine-tune both affinity and selectivity. In the analogous 1-alkyl-3-(1-naphthoyl)indole series, substituents such as alkyl or methoxy groups at the 4, 6, or 7-positions of the naphthalene ring have been shown to modulate CB1 and CB2 receptor affinities. nih.gov For example, a 4-methyl or 4-ethoxy group on the naphthalene ring of a 1-propyl-2-methyl-3-naphthoylindole can significantly influence binding. nih.gov These findings suggest that the naphthalene ring occupies a region of the receptor that is sensitive to both steric bulk and electronic properties. nih.govnih.gov

The following table summarizes the binding affinities for selected naphthalenyl-1H-pyrrol-3-yl-methanone derivatives, illustrating the impact of various structural modifications.

| Compound | N1-Substituent | C2-Substituent | C4-Substituent | Naphthoyl Position | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |

| JWH-030 | n-Pentyl | H | H | 3 | 87 | 133 |

| Analog 1 | n-Propyl | Phenyl | Naphthoyl | 4 | 29.8 | 25.5 |

| Analog 2 | n-Butyl | Phenyl | Naphthoyl | 4 | 14.8 | 13.9 |

| Analog 3 | n-Pentyl | Phenyl | Naphthoyl | 4 | 6.3 | 7.0 |

| Analog 4 | n-Hexyl | Phenyl | Naphthoyl | 4 | 13.0 | 12.3 |

| Analog 5 | n-Heptyl | Phenyl | Naphthoyl | 4 | 29.1 | 24.3 |

| Analog 6 | n-Pentyl | 2-Tolyl | Naphthoyl | 4 | 22.1 | 22.0 |

| Analog 7 | n-Pentyl | 2-Chlorophenyl | Naphthoyl | 4 | 29.5 | 34.0 |

Data sourced from published research. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. fiveable.me For naphthoylpyrrole derivatives and other cannabinoid receptor ligands, QSAR studies are essential for predicting the binding affinity of novel compounds and guiding rational drug design. fiveable.menih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods to find a correlation between these descriptors and the experimentally determined biological activity (e.g., receptor binding affinity, pKᵢ). fiveable.me These descriptors quantify various aspects of the molecule's physicochemical properties:

Steric Descriptors: Relate to the size and shape of the molecule.

Electrostatic Descriptors: Describe the electronic properties, such as charge distribution and dipole moment.

Hydrophobic Descriptors: Quantify the lipophilicity of the molecule.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these can describe electronic properties like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These techniques require the structural alignment of the molecules in a dataset. They then calculate steric and electrostatic fields around the molecules. nih.gov The resulting 3D contour maps can visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA map might show a region where bulky (sterically favored) groups increase binding affinity, or a region where electropositive (electrostatically favored) groups are beneficial. For naphthoylpyrrole derivatives, a 3D-QSAR model could highlight the optimal size and electronic properties for the N1-alkyl chain and identify favorable substitution patterns on the naphthalene ring.

Although specific QSAR models exclusively for naphthalenyl-1H-pyrrol-3-yl-methanones are not extensively detailed in the provided literature, the principles from studies on broader classes of cannabinoids are directly applicable. nih.govkcl.ac.uk Such models have successfully predicted the CB2 receptor affinity for a series of cannabinoids using just four quantum-chemical descriptors and have been used to create predictive models for large datasets of CB1 and CB2 ligands. nih.govkcl.ac.uk

Conformational Analysis and Ligand-Receptor Interaction Hypotheses

The biological activity of a ligand is intrinsically linked to its three-dimensional shape (conformation) and how it fits into the receptor's binding site. nih.gov For naphthoylpyrrole derivatives, the central hypothesis for their interaction with the CB1 receptor involves aromatic stacking. nih.govnih.gov This model posits that the planar aromatic systems of the naphthalene and pyrrole rings engage in favorable π-π stacking interactions with the aromatic side chains of specific amino acid residues in the receptor. nih.gov

Molecular modeling and docking studies on the related naphthoylindoles have identified key residues within the CB1 receptor's binding pocket that likely participate in these interactions. Phenylalanine residues, such as Phe174, Phe200, and Phe268, are thought to form an "aromatic microdomain" that accommodates the ligand. nih.govnih.gov The high affinity of many naphthoylpyrrole and naphthoylindole derivatives is believed to be consistent with the strength of these aromatic stacking interactions. nih.govnih.gov

Conformational analysis helps to understand the preferred spatial arrangement of the different parts of the molecule. The relative orientation of the naphthalene ring, the carbonyl linker, and the pyrrole ring is critical. The carbonyl group acts as a pivot, and its conformation influences how effectively the two aromatic systems can align for optimal interaction with the receptor. Computational studies suggest that the length and nature of the N1-alkyl chain also influence binding by making additional hydrophobic interactions with residues in the binding pocket. nih.gov The fact that substitutions on the naphthalene ring can either enhance or decrease affinity suggests that this part of the molecule must fit into a sterically and electronically defined subpocket. nih.govnih.gov The transition between the receptor's inactive and active states involves conformational changes, and ligands are thought to stabilize a specific conformation upon binding. nih.gov The specific interactions made by a naphthoylpyrrole derivative, such as π-π stacking and hydrophobic contacts, determine its ability to stabilize the active conformation, which in turn relates to its efficacy as an agonist or partial agonist. escholarship.orgnih.gov

Biological Activity Profiles of Naphthalenyl 1h Pyrrol 3 Yl Methanone and Analogous Pyrrole Based Compounds in Vitro Investigations

Cannabinoid Receptor (CB1 and CB2) Ligand Binding and Agonism/Antagonism (In Vitro)

The cannabinoid receptors CB1 and CB2 are key components of the endocannabinoid system and are significant targets for therapeutic intervention. The CB1 receptor is predominantly found in the central nervous system, while the CB2 receptor is primarily expressed in immune cells. usdbiology.comnih.gov The affinity and functional activity of various synthetic ligands, including those with structural similarities to Methanone (B1245722), 1-naphthalenyl-1H-pyrrol-3-yl-, have been extensively studied to understand their potential effects.

The binding affinity of a compound for a receptor is a crucial measure of its potential potency. This is often expressed as the inhibition constant (K_i), with lower values indicating higher affinity. In vitro competition binding studies are commonly used to determine these values. For instance, studies on cannabimimetic indoles, which share structural motifs with pyrrole-based compounds, have demonstrated high affinity for both CB1 and CB2 receptors. One such study on 3-Indolyl-1-naphthylmethanes revealed that these compounds possess nanomolar affinity for both murine and human CB1 and CB2 receptors, with a preference for the CB1 receptor. researchgate.net

The following table summarizes the receptor affinity for some analogous compounds:

| Compound | Receptor | K_i (nM) | Species |

| JWH-018 | CB1 | 9.5 ± 4.5 | Rat |

| JWH-175 | CB1 | 22 ± 2 | Rat |

| MAM-2201 | CB1 & CB2 | Nanomolar range | Murine & Human |

| AM-2201 | CB1 & CB2 | Nanomolar range | Murine & Human |

| Data sourced from in vitro competition binding studies. researchgate.net |

Beyond just binding to the receptor, it is essential to determine whether a compound acts as an agonist (activator) or an antagonist (blocker). Cannabinoid receptors are G-protein coupled receptors (GPCRs), and their activation can be measured through various in vitro functional assays. nih.gov

One common method is the [35S]GTPγS binding assay, which measures the activation of G-proteins following receptor stimulation. An increase in [35S]GTPγS binding indicates agonist activity. Another approach is to measure the phosphorylation of extracellular signal-regulated kinases (ERK), a downstream signaling event following cannabinoid receptor activation.

For example, the functional activities of a class of cannabinoid ligands were evaluated by their ability to reverse forskolin-evoked accumulation of cAMP in cells expressing human CB1 and CB2 receptors. usdbiology.com This assay provides a measure of the compound's efficacy as an agonist. While specific data for Methanone, 1-naphthalenyl-1H-pyrrol-3-yl- is not provided, this methodology is standard for characterizing analogous compounds. usdbiology.com

The ratio of a compound's affinity for CB1 versus CB2 receptors determines its selectivity. This is an important consideration for therapeutic development, as CB1-selective agonists are more likely to have psychoactive effects, while CB2-selective compounds are being explored for their anti-inflammatory potential without central nervous system side effects.

Studies on various cannabinoid derivatives have shown that structural modifications can significantly influence selectivity. For instance, in a series of cannabinoid derivatives, the (+)-enantiomers generally displayed greater affinity for both CB1 and, in particular, CB2 receptors compared to their (-)-enantiomers. csic.es This highlights how stereochemistry can be a key factor in achieving receptor selectivity. For example, one derivative showed a 27.8-fold preference for the CB2 receptor. csic.es

Enzyme Inhibition Studies (In Vitro)

In addition to receptor-mediated activities, some pyrrole-based compounds have been investigated for their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases and lipoxygenases.

Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. The dual inhibition of COX and LOX is a therapeutic strategy for inflammation with a potentially better safety profile than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

A study on novel pyrrole (B145914) derivatives demonstrated their potential as dual COX-2/LOX inhibitors. nih.gov One particular pyrrole derivative emerged as a potent soybean LOX (sLOX) inhibitor with an IC50 value of 7.5 μM. nih.gov The inhibitory activity of these compounds was evaluated in vitro, and molecular docking studies suggested allosteric interactions with the LOX enzyme. nih.gov

The following table presents the in vitro inhibitory activity of a selected pyrrole derivative against soybean lipoxygenase:

| Compound | Enzyme | IC50 (μM) |

| Pyrrole 2 | sLOX | 7.5 |

| Data from in vitro enzyme inhibition assays. nih.gov |

Furthermore, some of these compounds were found to be selective inhibitors of the COX-2 isoform over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective COX inhibitors. nih.govacs.org

Lipid peroxidation is a marker of oxidative stress and is implicated in various inflammatory conditions. Some pyrrole derivatives have been evaluated for their antioxidant activity, including their ability to inhibit lipid peroxidation. nih.gov While specific quantitative data on the inhibition of lipid peroxidation by Methanone, 1-naphthalenyl-1H-pyrrol-3-yl- or its close analogs were not detailed in the provided search results, the investigation of antioxidant properties is a common component of the pharmacological profiling of this class of compounds. nih.gov

Inhibition of Sortase A and Other Microbial Enzymes

Sortase A (SrtA) is a crucial enzyme in many Gram-positive bacteria, responsible for anchoring virulence factors to the cell wall. nih.gov Its inhibition is a promising strategy for developing anti-infective agents that disarm bacteria without necessarily killing them, which may reduce the pressure for developing resistance. nih.gov

Pyrrole-based compounds have emerged as potential inhibitors of SrtA. In a study employing virtual screening of a natural compound library, a pyrrole-methanone derivative, (4,5-dichloro-1H-pyrrol-2-yl)-[2,4-dihydroxy-3-(4-methyl-pentyl)-phenyl]-methanone (N2576), was identified as an inhibitor of Staphylococcus aureus SrtA. mdpi.comresearchgate.net This compound demonstrated inhibitory activity in enzymatic assays. mdpi.comresearchgate.net Further investigations have identified other non-peptidic small molecules that inhibit SrtA, highlighting the potential of diverse chemical scaffolds in targeting this enzyme. nih.gov For instance, certain peptidomimetic inhibitors based on the SrtA recognition sequence have shown IC₅₀ values below 200 μM. rsc.org Another study identified 2-(2-amino-3-chloro-benzoylamino)-benzoic acid as a selective inhibitor of S. aureus SrtA with an IC₅₀ value of 59.7 µM. nih.gov

Table 1: Inhibition of Staphylococcus aureus Sortase A by Analogous Compounds

| Compound | Type | IC₅₀ (µM) | Reference |

| (4,5-dichloro-1H-pyrrol-2-yl)-[2,4-dihydroxy-3-(4-methyl-pentyl)-phenyl]-methanone (N2576) | Pyrrole-methanone derivative | N/A | mdpi.com, researchgate.net |

| 2-(2-amino-3-chloro-benzoylamino)-benzoic acid | Small molecule inhibitor | 59.7 | nih.gov |

| LPRDSar | Peptidomimetic inhibitor | 18.9 | rsc.org |

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. N/A indicates that the specific IC₅₀ value was not provided in the cited source, although inhibitory activity was confirmed.

Antioxidant Activity Evaluation (In Vitro)

The ability of a compound to neutralize reactive oxygen species (ROS) is a critical aspect of its potential therapeutic value, as oxidative stress is implicated in numerous diseases. The antioxidant activity of pyrrole-based compounds has been evaluated using various in vitro assays.

DPPH Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging ability of a compound. nih.govencyclopedia.pub When a substance that can donate a hydrogen atom is added to a DPPH solution, the purple color of the DPPH radical fades, and the change in absorbance is measured to quantify the scavenging activity. encyclopedia.pub

Studies on various Hedyotis species, which contain heterocyclic compounds, have demonstrated significant radical scavenging activity in their methanolic extracts using the DPPH method. nih.gov For example, Hedyotis herbacea exhibited a strong radical scavenging activity with an IC₅₀ value of 32 µg/ml. nih.gov Similarly, extracts from fresh and dried plums, which contain phenolic compounds, have also shown potent DPPH radical scavenging capabilities. nih.gov

Superoxide (B77818) Radical Scavenging Activity

Superoxide radicals (O₂⁻) are precursors to other more potent ROS, and their scavenging is an important antioxidant mechanism. nih.gov The scavenging activity of various polyphenolic compounds found in fresh plums has been studied, revealing a strong correlation between their chemical structure and their ability to neutralize superoxide radicals. nih.gov For instance, cyanidin, an anthocyanin, was found to be a highly effective scavenger. nih.gov The total superoxide radical scavenging activity in plum cultivars was found to be more closely correlated with the total flavonoid content than the total phenolic content. nih.gov

Cytotoxic Activity in Cancer Cell Lines (In Vitro)

The development of new anticancer agents is a major focus of pharmaceutical research. Pyrrole and naphthalene-based compounds have been investigated for their potential to inhibit the growth of cancer cells.

A variety of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to possess anticancer activities by inhibiting various cellular targets. mdpi.com For example, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, structurally related to nocodazole, demonstrated significant inhibition of replication in human head and neck squamous cell carcinoma (HNSCC) cell lines without being highly toxic to normal human dermal fibroblasts and keratinocytes at similar concentrations. mdpi.com

Furthermore, novel naphthalene-substituted triazole spirodienones have exhibited remarkable in vitro cytotoxic activity against several cancer cell lines. nih.gov One such compound, 6a, was particularly effective against MDA-MB-231 breast cancer cells, with an IC₅₀ value of 0.03 µM, by inducing cell cycle arrest and apoptosis. nih.gov The introduction of a naphthalene (B1677914) ring is considered a strategy to potentially improve the chemical and metabolic stability of active molecules while maintaining their pharmacological properties. nih.gov

Table 2: In Vitro Cytotoxicity of Analogous Pyrrole and Naphthalene-Based Compounds against Various Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative (RDS 60) | HNSCC | N/A | mdpi.com |

| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 | 0.03 | nih.gov |

| Naphthalene-substituted triazole spirodienone (6a) | HeLa | 0.07 | nih.gov |

| Naphthalene-substituted triazole spirodienone (6a) | A549 | 0.08 | nih.gov |

| Aminobenzylnaphthol derivative (MMZ-45B) | HT-29 | 31.78 | nih.gov |

| Aminobenzylnaphthol derivative (MMZ-140C) | HT-29 | 37.76 | nih.gov |

| Pyrrolo nih.govmdpi.commdpi.comnih.govbenzodiazepine-glycosylated pyrrole conjugate (31) | Non-small cell lung, colon, melanoma, renal, breast | ~J5.05 - J5.27 (log10LC50) | psu.edu |

| Naphthylchalcone (A23) | K562, Jurkat | N/A | researchgate.net |

Note: IC₅₀/LC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or viability. HNSCC stands for Head and Neck Squamous Cell Carcinoma. N/A indicates that the specific IC₅₀ value was not provided in the cited source, although cytotoxic activity was confirmed.

Antimicrobial Activity (In Vitro)

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyrrole-containing compounds and other heterocyclic structures have been evaluated for their ability to inhibit bacterial growth.

Antibacterial Efficacy Against Bacterial Strains

The antibacterial activity of various plant extracts containing diverse phytochemicals, including heterocyclic compounds, has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.gov For instance, methanolic extracts of Azadirachta indica (Neem) have shown in vitro antimicrobial activity against S. aureus, E. coli, and other pathogenic bacteria. nih.gov

In a study on Hedyotis species, the roots of Hedyotis dichotoma showed strong antibacterial activity against Bacillus subtilis (mutant and wild-type), Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, some imidazole-based molecular hybrids have exhibited potent antibacterial activity. For example, a quinolone/imidazole hybrid showed activity against P. aeruginosa with a minimum inhibitory concentration (MIC) value of 460 nM. nih.gov

Table 3: In Vitro Antibacterial Activity of Analogous Compounds

| Compound/Extract | Bacterial Strain(s) | Activity Metric (e.g., MIC) | Reference |

| Methanolic extract of Azadirachta indica | S. aureus, E. coli | Not specified | nih.gov |

| Hedyotis dichotoma root extract | B. subtilis (B28, B29), P. aeruginosa, MRSA | Strong activity (unquantified) | nih.gov |

| Quinolone/imidazole hybrid (93i) | P. aeruginosa | 460 nM (MIC) | nih.gov |

| (4,5-dichloro-1H-pyrrol-2-yl)-[2,4-dihydroxy-3-(4-methyl-pentyl)-phenyl]-methanone (N2576) | S. aureus | Reduced growth (unquantified) | mdpi.com |

| Substrate-derived Sortase A inhibitor (BzLPRDSar) | S. aureus | Biofilm inhibition at 32 µg/mL | rsc.org |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents. Pyrrole-based compounds have emerged as a promising class of heterocyclic molecules with significant potential in this area. While direct in vitro antitubercular activity data for "Methanone, 1-naphthalenyl-1H-pyrrol-3-yl-" is not extensively reported in publicly available research, the broader family of pyrrole derivatives has been the subject of numerous investigations, revealing key structural features that contribute to their antimycobacterial effects. These studies provide a valuable framework for understanding the potential of the naphthalenyl-pyrrol-methanone scaffold.

Detailed Research Findings

Research into analogous pyrrole-based compounds has identified several series with potent antitubercular activity. These investigations often involve the synthesis of a library of related compounds followed by in vitro screening against Mtb, typically the H37Rv strain.

A significant body of work has focused on pyrrole-2-carboxamides. In one such study, a series of these derivatives were designed and synthesized as inhibitors of the mycobacterial membrane protein large 3 (MmpL3). nih.govacs.org The structure-activity relationship (SAR) studies revealed that the introduction of phenyl and pyridyl groups bearing electron-withdrawing substituents on the pyrrole ring, coupled with bulky substituents on the carboxamide, significantly enhanced anti-TB activity. nih.govacs.org Several compounds in this series exhibited potent activity with Minimum Inhibitory Concentration (MIC) values below 0.016 µg/mL. nih.govacs.org

Another area of exploration involves the synthesis of hybrid molecules incorporating the pyrrole moiety. For instance, hybrid compounds combining pyrrole with coumarin, ibuprofen, and isoniazid (B1672263) have been synthesized and evaluated. rsc.org Two such hybrids, compounds 7e and 8e, demonstrated notable activity against the Mtb H37Rv strain with MICs of 3.7 and 5.10 μg/mL, respectively. rsc.org Importantly, these compounds were also found to be active against single-drug-resistant bacterial strains and showed no cytotoxicity against the Vero African green monkey kidney cell line. rsc.org

Furthermore, the synthesis of novel pyrrole derivatives as potential inhibitors of the M. tuberculosis caseinolytic protease (ClpP1P2) has yielded promising results. nih.gov Based on a hit compound identified through virtual screening, a series of pyrrole derivatives were synthesized and evaluated. nih.gov The most promising among these, including compounds 7d , 13i , and 13n , displayed favorable antimycobacterial activity with MIC values of 5 µM against Mtb H37Ra. nih.gov

The influence of substituents on the pyrrole ring and associated phenyl rings has been a recurring theme in SAR studies. For example, in a series of pyrazolyl pyrrole derivatives, the incorporation of bromo, fluoro, methoxy, dimethoxy, and dichloro groups on an attached phenyl ring was found to enhance antitubercular activity. connectjournals.com Conversely, another study on a different series of pyrrole derivatives indicated that compounds with electron-donating groups such as -OH, -CH3, and -OCH3 exhibited better in vitro biological activity than those with electron-withdrawing groups like -Cl, -Br, and -F. researchgate.net

These findings collectively underscore the therapeutic potential of the pyrrole scaffold in developing new antitubercular drugs. The diverse chemical space accessible through modification of the pyrrole core and its substituents allows for the fine-tuning of activity and exploration of different mycobacterial targets.

Data Tables

The following tables summarize the in vitro antitubercular activity of selected analogous pyrrole-based compounds from various studies.

Table 1: Antitubercular Activity of Pyrrole-2-Carboxamide Derivatives against M. tuberculosis

| Compound | MIC (µg/mL) | Cytotoxicity (IC50 > µg/mL) | Reference |

| Most compounds in the series | < 0.016 | > 64 | nih.govacs.org |

Table 2: Antitubercular Activity of Hybrid Pyrrole Derivatives against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) | Growth Inhibition (%) | Reference |

| 7e | 3.7 | 95 | rsc.org |

| 8e | 5.10 | 92 | rsc.org |

Table 3: Antitubercular Activity of Pyrrole Derivatives as ClpP1P2 Inhibitors against M. tuberculosis H37Ra

| Compound | MIC (µM) | Reference |

| 7d | 5 | nih.gov |

| 13i | 5 | nih.gov |

| 13n | 5 | nih.gov |

Theoretical and Computational Investigations of Naphthalenyl 1h Pyrrol 3 Yl Methanone

Molecular Modeling for Compound Design and Optimization

Molecular modeling is a cornerstone in the development and optimization of novel compounds, including synthetic cannabinoids from the JWH series. nih.govcore.ac.uk This process involves creating and manipulating three-dimensional representations of molecules and their biological targets to predict their interactions and properties. For compounds related to Naphthalenyl-1H-pyrrol-3-yl-methanone, molecular modeling has been employed to understand their binding with cannabinoid receptors, which is crucial for designing new ligands with desired activities. core.ac.ukmdpi.com

The general workflow for using molecular modeling in compound design and optimization involves several key steps, starting from the preparation of the ligand and receptor structures to the final analysis of their interaction.

Table 1: General Workflow for Molecular Modeling in Compound Design

| Step | Description |

|---|---|

| 1. Ligand & Receptor Preparation | The three-dimensional structures of the ligand (e.g., JWH-030) and the target protein (e.g., CB1 receptor) are prepared. This includes adding hydrogen atoms, assigning charges, and minimizing energy to obtain stable conformations. An active-state model of the human CB1 receptor, often based on an X-ray crystal structure like PDB ID: 5XRA, is frequently used. nih.govmdpi.com |

| 2. Binding Site Identification | The region on the receptor where the ligand is expected to bind is identified. This is often a hydrophobic binding pocket. core.ac.uk |

| 3. Grid Generation | A grid defining the energetic properties of the binding site is generated to facilitate the docking calculations. core.ac.uk |

| 4. Molecular Docking | The ligand is placed into the receptor's binding site in various orientations and conformations to find the most favorable binding pose. core.ac.uk |

| 5. Scoring & Analysis | The predicted binding poses are evaluated using scoring functions that estimate the binding affinity. The interactions between the ligand and key amino acid residues are analyzed to understand the structural basis of activity. core.ac.uk |

| 6. Compound Optimization | Based on the interaction analysis, the ligand's structure is modified to enhance binding affinity or other desired properties. This can involve creating and testing "virtual compounds" computationally before synthesis. nih.gov |

This computational approach was instrumental in the initial development of the JWH series of compounds, which were derived from the computational combination of aminoalkylindoles and structural features of THC. core.ac.uk By examining the receptor-ligand interactions, researchers can explore how modifications, such as alkyl substitutions on the naphthalene (B1677914) ring, influence binding properties. nih.gov

Density Functional Theory (DFT) Applications for Electronic Structure and Stability

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and stability of molecules. aps.org It is particularly valuable for studying novel psychoactive substances (NPSs) because it can generate spectroscopic data, like infrared spectra, for compounds where physical standards are unavailable. mdpi.com This aids in their identification and analysis in forensic settings. mdpi.com

DFT calculations have been applied to the constituent parts of Naphthalenyl-1H-pyrrol-3-yl-methanone. Studies on pyrrole (B145914) derivatives use DFT to calculate properties like the enthalpy of formation and bond dissociation energy to assess thermodynamic and kinetic stability. researchgate.net Similarly, the π-electronic structure of the naphthalene moiety, which is a key component of JWH-030, has been a subject of theoretical investigation. rsc.org

In the context of NPS analysis, various DFT functionals are tested to determine their accuracy in reproducing experimental data. A study evaluating DFT-generated infrared spectra for synthetic cannabinoids found no significant disparities between different functionals, suggesting that these in silico methods are a robust strategy for characterizing new compounds. mdpi.com

Table 2: Comparison of Select DFT Functionals for NPS Analysis

| Functional | Description | Average Deviation (RMSD) |

|---|---|---|

| PBE0 | A hybrid functional that mixes the Perdew–Burke–Ernzerhof (PBE) exchange functional with a portion of exact Hartree–Fock exchange. | Showed the lowest average deviations for synthetic cannabinoids in one study. mdpi.com |

| B3LYP | A popular hybrid functional that combines the Becke, 3-parameter, Lee–Yang–Parr exchange-correlation functional. | Showed higher deviations for some synthetic cannabinoid structures compared to PBE0. mdpi.com |

| M062X | A high-nonlocality functional with a large amount of exact exchange, good for main-group thermochemistry and kinetics. | Showed higher deviations for some synthetic cannabinoid structures compared to PBE0. mdpi.com |

| B3PW91 | A hybrid functional combining Becke's three-parameter exchange functional with the Perdew/Wang 91 correlation functional. | Showed higher deviations for some synthetic cannabinoid structures compared to PBE0. mdpi.com |

By calculating the electronic properties and vibrational frequencies, DFT provides deep insights into the molecule's stability, reactivity, and spectroscopic signatures, which are critical for both fundamental understanding and practical applications like forensic identification. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. core.ac.ukmdpi.com It is widely used to study how synthetic cannabinoids like Naphthalenyl-1H-pyrrol-3-yl-methanone interact with cannabinoid receptors (CB1 and CB2) at a molecular level. nih.govscilit.com These simulations are crucial for understanding structure-activity relationships and predicting the binding affinity of new ligands. core.ac.uk

In a typical docking study, the ligand is placed into the binding site of a receptor model, such as the active-state CB1 receptor (PDB ID: 5XRA). nih.govmdpi.com The simulation then explores various poses of the ligand, and a scoring function is used to rank them. Docking scores for JWH compounds have been shown to range from -7.198 to -9.334, indicating strong binding potential. core.ac.uk For instance, the related compound JWH-073 had a docking score of -8.706. core.ac.uk

Analysis of the docked poses reveals key interactions between the ligand and specific amino acid residues in the receptor's binding pocket. core.ac.uk These interactions are often critical for receptor activation. mdpi.com

Table 3: Key Amino Acid Interactions for JWH-like Ligands at the CB1 Receptor

| Interacting Residue | Type of Interaction | Ligand Moiety Involved | Significance |

|---|---|---|---|

| Lys192 | Hydrogen Bond | Keto-oxygen | This residue is known to be a key interaction point for cannabinoid ligands. core.ac.uk |

| Lys192 | Pi-Cation Interaction | Naphthalene ring | This interaction was observed with the naphthalene portion of some JWH compounds. core.ac.uk |

| Trp279 | Hydrogen Bond | Keto-oxygen | Forms a hydrogen bond with the methanone (B1245722) group present in several JWH ligands. core.ac.uk |

| Ser383 | Hydrogen Bond | Keto-oxygen | Another key residue that forms hydrogen bonds with cannabinoid ligands. core.ac.uk |

Interestingly, some studies suggest that for certain classes of synthetic cannabinoids, the methanone group (as found in JWH-030) may not play a direct role in the docking to the CB1 receptor. nih.gov Beyond cannabinoid receptors, the binding properties of JWH-030 have also been investigated at other targets. A fluorescence polarization assay showed that JWH-030 can bind to and block the hERG potassium channel with a half-maximal inhibitory concentration (IC₅₀) of 88.36 μM, an interaction potentially linked to cardiotoxic effects. nih.govdeepdyve.comnih.gov

Pharmacophore Mapping and Virtual Screening for Novel Ligands

Pharmacophore mapping and virtual screening are powerful computational strategies for discovering new, active compounds from large chemical libraries. nih.govnih.gov A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) necessary for a molecule to interact with a specific biological target. This model then serves as a template for searching vast databases of virtual compounds. nih.gov

Virtual screening (VS) is a cost-effective and time-efficient alternative to traditional high-throughput screening (HTS). nih.gov It involves computationally docking millions of compounds against a target receptor to identify potential "hits" with high predicted binding affinity. nih.govnih.gov This methodology is applicable to the discovery of novel ligands for cannabinoid receptors, using a known structure like Naphthalenyl-1H-pyrrol-3-yl-methanone as a starting point or scaffold.

The process of discovering novel ligands via virtual screening follows a structured cascade.

Table 4: Typical Virtual Screening Cascade for Novel Ligand Discovery

| Step | Description |

|---|---|

| 1. Library Preparation | A large, diverse library of virtual compounds is prepared. This can contain millions of molecules that are available for synthesis. nih.gov |

| 2. Receptor Model Preparation | One or more structural models of the target receptor (e.g., CB2) are prepared. Using multiple receptor conformations can account for binding site flexibility. nih.gov |

| 3. High-Throughput Docking | The entire compound library is docked into the receptor model using a fast but less precise docking algorithm. Compounds are ranked by a binding score. nih.gov |

| 4. Filtering and Re-docking | A subset of the top-scoring compounds (e.g., the top 340,000) is selected and re-docked with a more accurate, higher-effort algorithm for better conformational sampling. nih.gov |

| 5. Hit Selection & Clustering | The best compounds are selected based on docking score, predicted binding pose, and chemical novelty. They are often clustered by chemical scaffold to ensure diversity. nih.gov |

| 6. Synthesis and Testing | A final selection of the most promising virtual hits (e.g., 500 compounds) is nominated for chemical synthesis and subsequent experimental validation. nih.gov |

By combining methods like pharmacophore searching, molecular docking, and binding free energy calculations, researchers can effectively screen for new inhibitors or activators for a given target. nih.gov This approach has been successfully used to identify novel scaffolds for various clinical targets, demonstrating its potential for discovering new cannabinoid receptor ligands based on the Naphthalenyl-1H-pyrrol-3-yl-methanone framework. nih.govnih.gov

Emerging Research Directions and Applications of Naphthalenyl 1h Pyrrol 3 Yl Methanone Chemistry

Development of Chemical Probes for Receptor Research

Derivatives of naphthalenyl-1H-pyrrol-3-yl-methanone have emerged as valuable chemical probes, particularly in the study of cannabinoid receptors. A prominent example is the N-pentyl derivative, known as JWH-030. wikipedia.orgcaymanchem.com This compound has been instrumental in elucidating the structure-activity relationships of cannabinoid receptor agonists. nih.gov

JWH-030 is a partial agonist for the CB1 receptor with a reported Ki of 87 nM, making it a potent tool for probing the endocannabinoid system. wikipedia.orgcaymanchem.com Its analgesic effects have been documented, and it is widely used in scientific research to investigate the physiological roles of cannabinoid receptors. wikipedia.org Pharmacological studies have employed JWH-030 to characterize the in-vivo effects of CB1 receptor activation, including its impact on locomotor activity and its potential for abuse. researchgate.netresearchgate.net

Furthermore, research into the cardiotoxicity of synthetic cannabinoids has utilized JWH-030 as a representative compound of the 3-(1-naphthoyl)pyrrole class. nih.govnih.govrsc.org Studies have shown that JWH-030 can induce QT prolongation through the inhibition of the hERG channel, highlighting its utility in probing the off-target effects of this chemical class. nih.govnih.govrsc.org The specific interactions of JWH-030 with cannabinoid receptors and other biological targets underscore its importance as a chemical probe for dissecting complex pharmacological pathways.

Table 1: Pharmacological Data for JWH-030

| Parameter | Value | Receptor/System | Source(s) |

| Ki | 87 nM | CB1 (mouse) | wikipedia.orgcaymanchem.com |

| EC50 | 30.5 nM | CB1 (rat) | caymanchem.com |

| EC50 | 552 nM | CB2 (human) | caymanchem.com |

| In-vivo effect | Analgesic | Mouse models | wikipedia.org |

| In-vivo effect | QT prolongation | SD rats | nih.govnih.gov |

Intermediate in the Synthesis of Pharmacologically Active Agents

The naphthalenyl-1H-pyrrol-3-yl-methanone core structure serves as a valuable intermediate in the development of novel, pharmacologically active agents. Its inherent biological activity and synthetic tractability make it an attractive starting point for creating more complex molecules with tailored therapeutic properties.

For instance, the pyrrole-naphthalene scaffold has been utilized in the synthesis of new derivatives with potential anticancer activity. In one study, a series of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and its metal complexes were synthesized and evaluated for their efficacy against human colon adenocarcinoma and lung cancer cell lines. mdpi.com This research demonstrates how the foundational pyrrole-naphthalene structure can be chemically modified to produce compounds with distinct and potent biological effects.

The versatility of the pyrrole (B145914) ring and the diverse biological activities associated with naphthalene (B1677914) derivatives provide a rich platform for drug discovery. ijpsjournal.com The synthesis of various substituted naphthalenyl derivatives has been explored to investigate their activity as modulators of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer. nih.gov These studies highlight the potential of using the naphthalenyl-pyrrol-methanone framework as a template for designing agents that can overcome drug resistance in clinical settings. The ability to functionalize both the pyrrole and naphthalene rings allows for the fine-tuning of pharmacological properties to optimize potency and selectivity for a given biological target. nih.gov

Advanced Materials Science Applications of Pyrrole-Based Systems

The unique electronic and photophysical properties of the pyrrole ring, combined with the characteristics of the naphthalene moiety, position naphthalenyl-1H-pyrrol-3-yl-methanone derivatives as promising candidates for applications in advanced materials science. nih.gov Pyrrole-based systems are well-known for their utility in conducting polymers and organic electronics. nih.gov

Research into peri-substituted acyl pyrrolyl naphthalenes has revealed interesting photophysical properties, including fluorescence. mdpi.com The twisting of the pyrrole and naphthalene rings relative to each other influences the electronic conjugation and, consequently, the emission characteristics of these molecules. mdpi.com This suggests their potential use as fluorescent dyes or probes in various sensing and imaging applications. The photostability and fluorescence quantum yields of such compounds are critical parameters that can be tuned through synthetic modifications.

Furthermore, the broader class of naphthalimide dyes, which share the naphthalene core, has been investigated for applications as wavelength conversion materials. rsc.orgnih.gov These dyes can absorb UV radiation and emit in the visible spectrum, a property that is valuable for improving the efficiency of solar cells and for creating photostable blue-emitting materials for organic light-emitting diodes (OLEDs). nih.gov The incorporation of a naphthalenyl-methanone group onto a pyrrole scaffold could lead to novel materials with tailored optoelectronic properties for use in organic semiconductors and photovoltaics.

Future Methodological Advancements in Pyrrole Chemistry and its Impact on Naphthalenyl-1H-pyrrol-3-yl-methanone Research

The synthesis of functionalized pyrroles is a dynamic area of research, with new methodologies continually being developed that promise to accelerate the exploration of naphthalenyl-1H-pyrrol-3-yl-methanone chemistry. nih.govlucp.neteurekaselect.com Traditional methods for pyrrole synthesis, such as the Paal-Knorr and Hantzsch syntheses, are being supplemented and, in some cases, replaced by more efficient and versatile modern techniques. pharmaguideline.com

Multicomponent Reactions (MCRs): MCRs are proving to be a powerful tool for the rapid assembly of complex pyrrole structures from simple starting materials in a single step. researchgate.netnih.govnih.govnih.govsemanticscholar.orgrsc.org These reactions offer significant advantages in terms of atom economy, reduced waste, and the ability to generate diverse libraries of compounds for high-throughput screening. The application of MCRs to the synthesis of naphthalenyl-1H-pyrrol-3-yl-methanone and its analogs could dramatically streamline the drug discovery process.

C-H Functionalization: Direct C-H functionalization of the pyrrole ring represents a paradigm shift in the synthesis of substituted pyrroles. rsc.org This approach avoids the need for pre-functionalized starting materials, allowing for the direct introduction of substituents at specific positions on the pyrrole nucleus. This methodology could be particularly impactful for creating novel derivatives of naphthalenyl-1H-pyrrol-3-yl-methanone with enhanced pharmacological or material properties.

Green Chemistry Approaches: There is a growing emphasis on the development of environmentally benign synthetic methods. lucp.net The use of green solvents, catalysts, and energy sources, such as microwave irradiation, is becoming more common in pyrrole synthesis. lucp.neteurekaselect.com These approaches not only reduce the environmental impact of chemical synthesis but can also lead to improved reaction efficiency and yields.

The continued evolution of these synthetic methods will undoubtedly facilitate the synthesis of a wider range of naphthalenyl-1H-pyrrol-3-yl-methanone derivatives. This will enable a more thorough investigation of their structure-activity relationships and the development of new chemical probes, therapeutic agents, and advanced materials.

Table 2: Modern Synthetic Approaches to Pyrrole Derivatives

| Synthetic Method | Description | Potential Impact on Naphthalenyl-1H-pyrrol-3-yl-methanone Research | Source(s) |

| Multicomponent Reactions | One-pot reactions combining three or more starting materials to form a complex product. | Rapid generation of diverse libraries for screening pharmacological activity and material properties. | researchgate.netnih.govsemanticscholar.org |

| C-H Functionalization | Direct introduction of functional groups onto the C-H bonds of the pyrrole ring. | More efficient and atom-economical synthesis of novel derivatives with precise substitution patterns. | rsc.org |

| Green Chemistry | Use of environmentally friendly solvents, catalysts, and reaction conditions. | Reduced environmental impact and potentially improved efficiency of synthesis. | lucp.neteurekaselect.com |

Q & A

Q. What are the recommended synthetic routes for Methanone, 1-naphthalenyl-1H-pyrrol-3-yl- derivatives, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis approach is commonly employed. For example, coupling a substituted pyrrole with a naphthalene-derived acyl chloride under Friedel-Crafts acylation conditions (e.g., AlCl₃ as a catalyst in anhydrous dichloromethane) can yield the target compound. Reaction optimization includes:

- Catalyst Screening : Testing Lewis acids (e.g., FeCl₃, ZnCl₂) to improve regioselectivity .

- Temperature Control : Maintaining reflux conditions (~40–60°C) to balance reaction rate and side-product formation.

- Purification : Column chromatography (e.g., cyclohexane/ethyl acetate gradients) followed by recrystallization to achieve >95% purity .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

Q. What safety protocols are essential during handling and storage?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile intermediates .

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

Methodological Answer:

Q. What strategies resolve contradictions in toxicity data across species or exposure routes?

Methodological Answer:

- Dose-Response Studies : Compare LD₅₀ values in rodents (oral vs. inhalation) to identify route-specific toxicity thresholds .

- Metabolic Profiling : Use liver microsome assays to detect species-dependent metabolism (e.g., cytochrome P450 isoforms) that may explain divergent toxicity .

- In Silico Modeling : Apply tools like ProTox-II to predict hepatotoxicity endpoints and validate with in vitro assays (e.g., HepG2 cell viability) .

Q. How can computational chemistry predict binding modes of this compound with protein targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., tubulin or NHERF1). Key residues (e.g., Lys352 in tubulin) may form hydrogen bonds with the pyrrole NH group .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and rank analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.